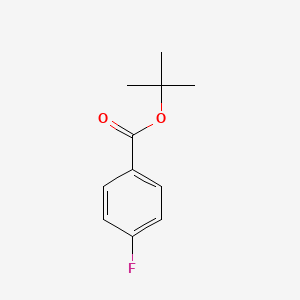

Tert-butyl 4-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLARVGXLOCKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371366 | |

| Record name | tert-butyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58656-98-7 | |

| Record name | tert-butyl 4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-fluorobenzoate (CAS No. 58656-98-7), a key intermediate in organic synthesis and pharmaceutical development. The strategic incorporation of a fluorine atom and a tert-butyl ester group makes this compound a valuable building block for creating novel molecules with enhanced pharmacological properties.

Core Chemical and Physical Properties

This compound is a derivative of benzoic acid. The tert-butyl group often enhances solubility and stability, while the fluorine atom can improve metabolic stability and binding affinity in drug candidates.[1][2]

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 58656-98-7 | [3][4] |

| Molecular Formula | C₁₁H₁₃FO₂ | [3] |

| Molecular Weight | 196.22 g/mol | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)F | [3] |

| InChIKey | ZZLARVGXLOCKHG-UHFFFAOYSA-N | [3] |

Computed Physical Properties

| Property | Value | Source |

| Monoisotopic Mass | 196.08995782 Da | [3] |

| XLogP3 | 2.9 | [3] |

| Polar Surface Area | 26.3 Ų | [3] |

| Rotatable Bond Count | 2 | PubChem |

Note: Experimental data for properties such as melting point, boiling point, and density were not available in the provided search results.

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H-NMR spectrum provides characteristic signals for the aromatic and tert-butyl protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| 7.98 ppm | m (multiplet) | 2H | Aromatic protons (ortho to carbonyl) | [4] |

| 7.15 ppm | m (multiplet) | 2H | Aromatic protons (ortho to fluorine) | [4] |

| 1.59 ppm | s (singlet) | 9H | tert-Butyl protons | [4] |

| Solvent: CD₃OD, Frequency: 300 MHz[4] |

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information for mass spectrometry-based identification.[5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 197.09723 | 140.4 |

| [M+Na]⁺ | 219.07917 | 148.6 |

| [M-H]⁻ | 195.08267 | 143.2 |

| [M+NH₄]⁺ | 214.12377 | 160.3 |

| Source: PubChemLite, calculated using CCSbase[5] |

Experimental Protocols

The synthesis of this compound is commonly achieved through the esterification of 4-fluorobenzoic acid.

Synthesis from 4-Fluorobenzoic Acid and Di-tert-butyl dicarbonate[4]

This procedure details a common laboratory-scale synthesis.

Materials:

-

4-Fluorobenzoic acid (10 g, 0.07 mol)

-

Di-tert-butyl dicarbonate (31.1 g, 0.14 mol)

-

4-Dimethylaminopyridine (DMAP) (4.36 g, 35.7 mmol)

-

tert-Butanol (200 ml)

-

Dichloromethane

-

Water

Methodology:

-

Dissolve 4-fluorobenzoic acid (10 g) in tert-butanol (200 ml) in a suitable reaction vessel.

-

Add 4-dimethylaminopyridine (4.36 g) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (31.1 g) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, dilute the mixture with water (200 ml).

-

Extract the product into dichloromethane. Combine the organic phases.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the crude product using column chromatography with silica gel as the stationary phase and a petroleum ether/ethyl acetate (20:1) mixture as the eluent.

-

The expected yield of the final product, this compound, is approximately 10.2 g (74%).[4]

Role in Research and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry.[6] The fluorine atom can enhance metabolic stability, lipophilicity, and bioavailability of a drug molecule.[1][2] this compound serves as a versatile intermediate for introducing a 4-fluorobenzoyl moiety into more complex molecules.[1]

The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This allows for subsequent chemical transformations at other positions of the molecule before deprotection and further derivatization of the carboxylic acid, for example, through amide bond formation. This strategic utility makes it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. T-BUTYL 4-FLUOROBENZOATE | 58656-98-7 [chemicalbook.com]

- 5. PubChemLite - this compound (C11H13FO2) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. aksci.com [aksci.com]

A Technical Guide to tert-butyl 4-fluorobenzoate (CAS 58656-98-7) for Researchers and Drug Development Professionals

Introduction

tert-Butyl 4-fluorobenzoate is a fluorinated aromatic carboxylic acid ester that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a para-substituted fluorine atom and a bulky tert-butyl ester group—impart desirable physicochemical properties to target molecules, influencing factors such as lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The presence of the fluorine atom and the tert-butyl group significantly influences its physical and chemical characteristics. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58656-98-7 | [1][2] |

| Molecular Formula | C₁₁H₁₃FO₂ | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| Boiling Point | 51-52 °C at 0.4 mmHg | [1] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

| InChI | InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | [2] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)F | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 4-fluorobenzoic acid with di-tert-butyl dicarbonate.[1]

Experimental Protocol

Materials:

-

4-fluorobenzoic acid

-

di-tert-butyl dicarbonate

-

4-dimethylaminopyridine (DMAP)

-

tert-butanol

-

Dichloromethane

-

Water

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 4-fluorobenzoic acid (10 g, 0.07 mol) in tert-butanol (200 ml).[1]

-

To this solution, add 4-dimethylaminopyridine (4.36 g, 35.7 mmol).[1]

-

Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (31.1 g, 0.14 mol).[1]

-

Allow the reaction mixture to stir at room temperature for 4 hours.[1]

-

After the reaction is complete, dilute the mixture with water (200 ml).[1]

-

Extract the product with dichloromethane.[1]

-

Combine the organic phases and remove the solvent by evaporation under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.[1]

-

This procedure yields this compound as a colorless oil (10.2 g, 74% yield).[1]

Characterization:

The product can be characterized by ¹H-NMR spectroscopy.[1] In CD₃OD, the expected signals are: δ 7.98 (m, 2H), 7.15 (m, 2H), 1.59 (s, 9H).[1]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom in this compound can improve metabolic stability, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups. The tert-butyl ester serves as a protecting group for the carboxylic acid and can also provide steric bulk, which can be advantageous for specific molecular interactions.

While this compound is primarily a building block, its derivatives are key intermediates in the synthesis of various biologically active molecules. For instance, fluorinated benzoic acid derivatives are crucial for creating drug candidates with improved efficacy and reduced side effects.

Although direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is found in various patented compounds and is utilized in the synthesis of complex pharmaceutical intermediates. The general synthetic utility involves the transformation of the ester into other functional groups or the use of the fluorinated phenyl ring in cross-coupling reactions to build more complex molecular architectures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard.[2] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container in accordance with local regulations.[2]

It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a synthetically versatile building block with significant applications in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis and the advantageous properties conferred by its fluoro and tert-butyl groups make it a valuable tool for medicinal and synthetic chemists. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

A Technical Guide to the Molecular Structure of tert-Butyl 4-Fluorobenzoate

Introduction: Tert-butyl 4-fluorobenzoate is a fluorinated aromatic ester that serves as a valuable building block in organic synthesis. Its structural features, including a reactive ester group, a bulky tert-butyl protecting group, and a fluorine-substituted phenyl ring, make it a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, and a detailed experimental protocol for its synthesis.

Molecular Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation and database retrieval.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 58656-98-7[2] |

| Molecular Formula | C₁₁H₁₃FO₂[2][3] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)F[2][3] |

| InChI | InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3[2][3] |

| InChIKey | ZZLARVGXLOCKHG-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 196.22 g/mol [2] |

| Physical Form | Liquid[4] |

| Boiling Point | 51-52 °C at 0.4 mmHg[4] |

| Flash Point | 94.3 °C[4] |

| Purity | ≥96%[4] |

Molecular Structure Visualization

The structure of this compound consists of a central benzene ring substituted at the 1- and 4-positions. A tert-butoxycarbonyl group is attached at C1, and a fluorine atom at C4. The bulky tert-butyl group provides steric hindrance, which can influence the molecule's reactivity and is often used as a protecting group in multi-step syntheses.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments in the molecule.

Table 3: ¹H NMR Spectral Data (300 MHz, CD₃OD)[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | m | 2H | Ar-H (ortho to -COOtBu) |

| 7.15 | m | 2H | Ar-H (ortho to -F) |

| 1.59 | s | 9H | -C(CH₃ )₃ |

While a specific experimental spectrum is not provided in the search results, the characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3100-3000 | C-H | Aromatic Stretch | Medium |

| 2980-2950 | C-H | Alkyl Stretch | Strong |

| 1725-1705 | C=O | Ester Stretch | Strong |

| 1610-1580 | C=C | Aromatic Ring Stretch | Medium |

| 1250-1200 | C-F | Aryl-F Stretch | Strong |

| 1300-1150 | C-O | Ester Stretch | Strong |

Mass spectrometry data confirms the molecular weight and provides insights into the molecule's fragmentation patterns. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available for various adducts.

Table 5: Predicted Collision Cross Section (CCS) Data [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 197.09723 | 140.4 |

| [M+Na]⁺ | 219.07917 | 148.6 |

| [M-H]⁻ | 195.08267 | 143.2 |

| [M+NH₄]⁺ | 214.12377 | 160.3 |

Experimental Protocols: Synthesis

A common and effective method for synthesizing this compound is via the esterification of 4-fluorobenzoic acid with di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP).

-

Materials:

-

4-Fluorobenzoic acid (10 g, 0.07 mol)

-

tert-Butanol (200 ml)

-

4-Dimethylaminopyridine (DMAP) (4.36 g, 35.7 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (31.1 g, 0.14 mol)

-

Water (200 ml)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether/ethyl acetate (20:1) as eluent

-

-

Procedure:

-

To a solution of 4-fluorobenzoic acid (10 g) in tert-butanol (200 ml), add 4-dimethylaminopyridine (4.36 g).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (31.1 g) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

-

Workup and Purification:

-

After completion of the reaction (monitored by TLC), dilute the mixture by adding water (200 ml).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases and remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography using silica gel as the stationary phase and a 20:1 mixture of petroleum ether/ethyl acetate as the eluent.

-

The expected yield of pure this compound is approximately 10.2 g (74%).[5]

-

This guide has detailed the core structural and chemical properties of this compound. The combination of its defined molecular identifiers, physicochemical characteristics, and distinct spectroscopic signatures provides a comprehensive profile for researchers. The provided synthesis protocol offers a reliable method for its preparation, underscoring its accessibility as a key intermediate in various fields of chemical research and development.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-fluorobenzoate, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathways and workflows to facilitate understanding and replication.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The incorporation of a fluorine atom can significantly enhance the lipophilicity and metabolic stability of drug candidates, while the tert-butyl ester group often serves as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of the molecule. This guide explores three principal methods for its synthesis: Steglich esterification, synthesis via 4-fluorobenzoyl chloride, and transesterification.

Synthesis Pathways

Three primary routes for the synthesis of this compound are discussed, each with distinct advantages and considerations regarding reagents, reaction conditions, and scalability.

Pathway 1: Steglich Esterification of 4-Fluorobenzoic Acid

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly suitable for sterically hindered alcohols like tert-butanol.[1][2] The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and catalyzed by 4-dimethylaminopyridine (DMAP).[3][4]

Reaction Scheme:

Caption: Steglich Esterification of 4-Fluorobenzoic Acid.

Experimental Protocol:

A detailed experimental protocol for the Steglich esterification of a carboxylic acid with an alcohol is as follows:

-

In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq.) and tert-butanol (1.2 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-Fluorobenzoic Acid | 140.11 | 1.0 |

| tert-Butanol | 74.12 | 1.2 |

| EDC | 191.70 | 1.2 |

| DMAP | 122.17 | 0.1 |

| This compound | 196.22 | (Theoretical Yield) |

Yields for this specific reaction are not detailed in the provided search results, but Steglich esterifications typically provide good to excellent yields.

Pathway 2: Synthesis from 4-Fluorobenzoyl Chloride

This two-step pathway involves the initial conversion of 4-fluorobenzoic acid to its more reactive acid chloride, followed by esterification with a suitable tert-butoxide source.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

4-Fluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to produce 4-fluorobenzoyl chloride.[5]

Reaction Scheme:

Caption: Synthesis of 4-Fluorobenzoyl Chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 4-fluorobenzoic acid (1.0 eq.).

-

Add an excess of thionyl chloride (e.g., 2-5 eq.).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

-

Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours.

-

Monitor the reaction until the evolution of HCl and SO₂ gases ceases.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-fluorobenzoyl chloride can be used in the next step without further purification. A protocol describes reacting 1.4 g of 4-fluorobenzoic acid with 10 ml of thionyl chloride at 60°C for 30 minutes and then at 80°C for 2 hours.[5]

Step 2: Esterification of 4-Fluorobenzoyl Chloride

The synthesized 4-fluorobenzoyl chloride is then reacted with potassium tert-butoxide to yield the final product.

Reaction Scheme:

Caption: Esterification of 4-Fluorobenzoyl Chloride.

Experimental Protocol:

-

Dissolve 4-fluorobenzoyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.

-

In a separate flask, dissolve potassium tert-butoxide (1.1 eq.) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the 4-fluorobenzoyl chloride solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 4-Fluorobenzoic Acid | 140.11 | 1.0 |

| Thionyl Chloride | 118.97 | Excess |

| 4-Fluorobenzoyl Chloride | 158.56 | (Intermediate) |

| Potassium tert-butoxide | 112.21 | 1.1 |

| This compound | 196.22 | (Theoretical Yield) |

Pathway 3: Transesterification

Transesterification is a process where the ester group of a compound is exchanged with another alcohol. In this case, a methyl or ethyl ester of 4-fluorobenzoic acid can be converted to the tert-butyl ester.

Step 1: Synthesis of Methyl 4-Fluorobenzoate

Methyl 4-fluorobenzoate is prepared by the Fischer esterification of 4-fluorobenzoic acid with methanol, using a strong acid catalyst like sulfuric acid. A similar procedure using ethanol has been reported to give an 80% yield.[6]

Reaction Scheme:

Caption: Synthesis of Methyl 4-fluorobenzoate.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq.) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain methyl 4-fluorobenzoate.

Step 2: Transesterification to this compound

The methyl 4-fluorobenzoate is then reacted with potassium tert-butoxide to yield the final product.

Reaction Scheme:

Caption: Transesterification to this compound.

Experimental Protocol:

-

Dissolve methyl 4-fluorobenzoate (1.0 eq.) in anhydrous diethyl ether.

-

Add potassium tert-butoxide (1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Reported Yield |

| 4-Fluorobenzoic Acid | 140.11 | 1.0 | - |

| Methanol | 32.04 | Excess | - |

| Methyl 4-fluorobenzoate | 154.14 | (Intermediate) | ~80% (for ethyl ester)[6] |

| Potassium tert-butoxide | 112.21 | 1.1 | - |

| This compound | 196.22 | (Theoretical Yield) | - |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General Experimental Workflow.

Conclusion

This guide has detailed three robust synthetic pathways for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, scale of the reaction, and sensitivity of other functional groups in more complex substrates. The Steglich esterification offers a mild, one-pot procedure. The route via 4-fluorobenzoyl chloride is a classic and often high-yielding approach. Transesterification provides an alternative when the corresponding methyl or ethyl ester is readily available. Each of these methods can be effectively implemented in a laboratory setting to produce this important synthetic intermediate.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. globalscientificjournal.com [globalscientificjournal.com]

Spectroscopic Profile of tert-butyl 4-fluorobenzoate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-fluorobenzoate (C₁₁H₁₃FO₂), a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data and the methodologies for their acquisition.

Introduction

This compound is an aromatic ester of significant interest due to the influence of the fluorine substituent on its chemical reactivity and properties. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound, ensuring its purity and suitability for further synthetic applications. This guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.93 | Doublet | 8.8 | 2H | Aromatic (ortho to -COO) |

| 6.88 | Doublet | 8.8 | 2H | Aromatic (ortho to -F) |

| 1.58 | Singlet | - | 9H | tert-Butyl |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |

| 164.5 (d) | C=O | JF-C = 251.3 |

| 163.8 | C-F | - |

| 130.8 (d) | Aromatic CH (ortho to -COO) | JF-C = 9.2 |

| 127.2 (d) | Aromatic C (ipso to -COO) | JF-C = 2.9 |

| 114.1 (d) | Aromatic CH (ortho to -F) | JF-C = 21.7 |

| 80.2 | Quaternary C (tert-Butyl) | - |

| 27.2 | CH₃ (tert-Butyl) | - |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 196 | Molecular Ion [M]⁺ |

| 141 | [M - C(CH₃)₃]⁺ |

| 123 | [M - C(CH₃)₃ - H₂O]⁺ |

| 95 | [C₆H₄F]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Ionization Method: Electron Ionization (EI).

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (tert-Butyl) |

| ~1715 | Strong | C=O stretch (Ester) |

| ~1605, ~1508 | Medium | C=C stretch (Aromatic) |

| ~1270 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-F stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard for ¹H NMR, and the residual solvent peak of CDCl₃ was used as a reference for ¹³C NMR. For ¹H NMR, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a suitable capillary column. The separated compound was then introduced into the mass spectrometer, which was operated in Electron Ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer was scanned over a range of m/z values to detect the molecular ion and its fragments.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample was placed between two sodium chloride (NaCl) plates. The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic data for this compound, which is essential for its use in research and development. The detailed protocols and data will aid in the quality control and characterization of this important chemical intermediate.

physical and chemical properties of tert-butyl 4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-fluorobenzoate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's structural information, physico-chemical data, spectroscopic analysis, and a detailed synthesis protocol. Additionally, it explores the role of this compound as a key building block in the synthesis of bioactive molecules and discusses its potential applications in pharmaceutical research.

Introduction

This compound, with the CAS number 58656-98-7, is a fluorinated aromatic ester that has garnered interest in the field of organic synthesis and medicinal chemistry. The incorporation of a fluorine atom onto the benzene ring and the presence of a bulky tert-butyl ester group confer unique properties to the molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity of lead compounds. The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed properties are computed based on its chemical structure.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| CAS Number | 58656-98-7 | [PubChem] |

| Molecular Formula | C₁₁H₁₃FO₂ | [PubChem] |

| Molecular Weight | 196.22 g/mol | [PubChem] |

| Monoisotopic Mass | 196.08995782 Da | [PubChem] |

| XLogP3 | 2.9 | [PubChem] |

| Hydrogen Bond Donor Count | 0 | [PubChem] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem] |

| Rotatable Bond Count | 2 | [PubChem] |

| Topological Polar Surface Area | 26.3 Ų | [PubChem] |

| Heavy Atom Count | 14 | [PubChem] |

Experimental Physical Properties

No specific experimental data for melting point, boiling point, or density of this compound were found in the searched literature. The compound is described as a colorless to light yellow liquid at room temperature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a summary of the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the tert-butyl group.

-

¹H-NMR (300 MHz, CD₃OD): δ 7.98 (m, 2H), 7.15 (m, 2H), 1.59 (s, 9H).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

¹³C NMR (100 MHz, CDCl₃): δ 164.5 (d, JF-C = 251.3 Hz), 163.8, 130.8 (d, JF-C = 9.2 Hz), 127.2 (d, JF-C = 2.9 Hz), 114.1 (d, JF-C = 21.7 Hz), 80.2, 27.2.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

-

GC-MS: m/z = 196.[2]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the carbonyl group of the ester and the C-F bond. Expected characteristic peaks include:

-

C=O stretch: ~1715 cm⁻¹

-

C-O stretch: ~1280 cm⁻¹ and ~1120 cm⁻¹

-

C-F stretch: ~1230 cm⁻¹

-

Aromatic C-H stretch: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2980 cm⁻¹

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the esterification of 4-fluorobenzoic acid.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-fluorobenzoic acid and di-tert-butyl dicarbonate.[1]

Materials:

-

4-Fluorobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

tert-Butanol

-

Dichloromethane

-

Water

-

Silica gel

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of 4-fluorobenzoic acid (10 g, 0.07 mol) in tert-butanol (200 ml), add 4-dimethylaminopyridine (4.36 g, 35.7 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (31.1 g, 0.14 mol) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

After the reaction is complete, dilute the mixture with water (200 ml).

-

Extract the product with dichloromethane.

-

Combine the organic phases and remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.

-

This procedure affords this compound as a product.[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Drug Development

While specific blockbuster drugs containing the this compound moiety are not prominent, its utility lies in its role as a versatile building block in the synthesis of more complex pharmaceutical agents. The fluorinated phenyl ring is a common feature in many modern drugs, and the tert-butyl ester provides a convenient handle for further chemical transformations.

The tert-butyl group can act as a bioisostere for other functionalities or as a bulky group to probe steric interactions in a binding pocket. More commonly, the ester is used as a protecting group for the carboxylic acid. This allows for reactions to be carried out on other parts of the molecule without affecting the acid functionality. The tert-butyl group can then be removed under acidic conditions to liberate the free carboxylic acid, which can be a key pharmacophore or a handle for further derivatization, such as amide bond formation.

Derivatives of fluorobenzoic acid are known to be intermediates in the synthesis of various biologically active molecules, including treatments for a range of diseases.

Chemical Reactivity and Stability

This compound is generally a stable compound under normal laboratory conditions. The ester linkage is susceptible to hydrolysis under either acidic or basic conditions, although the steric hindrance of the tert-butyl group makes it more resistant to basic hydrolysis compared to less hindered esters. Acid-catalyzed hydrolysis or cleavage is the more common method for deprotection.

The aromatic ring can undergo further electrophilic aromatic substitution reactions, with the fluorine atom and the ester group directing incoming electrophiles to specific positions on the ring.

Safety Information

Based on available safety data, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with properties that make it useful in the field of medicinal chemistry and drug development. This guide has summarized its key physical, chemical, and spectroscopic properties, provided a detailed synthesis protocol, and discussed its potential applications. While there is a need for more comprehensive experimental data on some of its physical properties, the available information provides a solid foundation for its use in the synthesis of novel bioactive compounds. As the demand for fluorinated pharmaceuticals continues to grow, the importance of building blocks like this compound is likely to increase.

References

tert-butyl 4-fluorobenzoate safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of tert-Butyl 4-Fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 58656-98-7). The following sections detail the hazards, precautionary measures, and emergency procedures necessary for the safe use of this compound in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic ester with the molecular formula C₁₁H₁₃FO₂. It is commonly used as a building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 58656-98-7 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |

| Molecular Weight | 196.22 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Boiling Point | 51-52 °C at 0.4 mmHg | Sigma-Aldrich[2] |

| Flash Point | 94.3 ± 14.7 °C | Sigma-Aldrich[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against serious eye irritation from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Change gloves immediately if contaminated. | Provides protection against skin irritation. |

| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact. |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Prevents respiratory tract irritation. |

Handling Procedures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash skin thoroughly after handling.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

Storage Conditions

-

Store in a well-ventilated place. Keep container tightly closed.[3]

-

Store locked up.

-

Store at room temperature.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Instructions |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3] |

| If Swallowed | Rinse mouth. Call a poison center or doctor if you feel unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced such as carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to disposal.

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not dispose of down the drain.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always consult the most current SDS for this compound from your supplier before use.

References

Commercial Sourcing and Technical Profile of tert-Butyl 4-Fluorobenzoate for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of tert-butyl 4-fluorobenzoate (CAS No. 58656-98-7), a key building block in medicinal chemistry and materials science. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and understanding its synthesis and quality control parameters.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following tables summarize the offerings from several prominent vendors, with pricing converted to United States Dollars (USD) for comparative purposes based on exchange rates as of December 26, 2025 (1 GBP = 1.35 USD, 1 EUR = 1.18 USD).

Table 1: Commercial Supplier Data for this compound

| Supplier | CAS Number | Purity | Available Pack Sizes |

| Sigma-Aldrich | 58656-98-7 | ≥96% | 25 g |

| Fluorochem | 58656-98-7 | Not Specified | 25 g, 100 g, 500 g |

| CymitQuimica | 58656-98-7 | 96% | 1 g, 10 g, 25 g, 100 g, 500 g |

| CymitQuimica | 58656-98-7 | Not Specified | 100 g |

| Santa Cruz Biotechnology | 58656-98-7 | Not Specified | Inquire for details |

| BLD Pharm | 58656-98-7 | Not Specified | Inquire for details |

Table 2: Pricing Information for this compound

| Supplier | Pack Size | Price (Original Currency) | Price (USD) |

| Sigma-Aldrich | 25 g | $20.00 | $20.00 |

| Fluorochem | 25 g | £17.00 | $22.95 |

| 100 g | £67.00 | $90.45 | |

| 500 g | £333.00 | $449.55 | |

| CymitQuimica | 1 g | €20.00 | $23.60 |

| 10 g | €31.00 | $36.58 | |

| 25 g | €56.00 | $66.08 | |

| 100 g | €110.00 | $129.80 | |

| 500 g | €510.00 | $601.80 | |

| CymitQuimica | 100 g | €52.00 | $61.36 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tert-butyl esters from acid chlorides is the esterification of 4-fluorobenzoyl chloride with tert-butanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

General Procedure:

-

Reaction Setup: A solution of 4-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Alcohol: A base, such as pyridine, is added to the solution, followed by the slow, dropwise addition of tert-butanol. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (4-fluorobenzoyl chloride) is consumed.

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield pure this compound.

Quality Control

The purity and identity of this compound are typically assessed using standard analytical techniques.

Workflow for Quality Control Analysis:

Caption: A general workflow for the quality control of this compound.

Key Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, with UV detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of publicly available information detailing the specific involvement of this compound in defined signaling pathways or established experimental workflows within drug discovery. While it is utilized as a building block in the synthesis of more complex molecules, its direct biological activity or role in specific cellular processes is not well-documented in scientific literature.

Therefore, the creation of diagrams for signaling pathways or detailed experimental workflows featuring this compound is not feasible at this time. Researchers utilizing this compound would typically be incorporating it into a larger synthetic scheme, the workflow for which would be highly dependent on the specific target molecule being synthesized.

Conclusion

This compound is a readily available chemical intermediate from a variety of commercial suppliers, offered at different purity grades and quantities to suit various research and development needs. While specific, detailed experimental protocols for its synthesis and quality control are not standardized in the public domain, established organic chemistry principles provide a clear path for its preparation and analysis. Its application in drug discovery and materials science is primarily as a synthetic building block, and further research is needed to elucidate any direct biological activity or involvement in specific cellular signaling pathways.

An In-Depth Technical Guide to tert-Butyl 4-Fluorobenzoate for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, tert-butyl 4-fluorobenzoate is a versatile chemical intermediate recognized for its role in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive review of its chemical properties, synthesis, and applications, with a focus on its utility in drug development.

Core Chemical and Physical Properties

This compound is a benzoate ester characterized by a tert-butyl group and a fluorine atom at the 4-position of the benzene ring. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, including its metabolic stability and binding affinity.[1] The bulky tert-butyl ester group often serves as a protecting group for the carboxylic acid functionality during multi-step syntheses.

Table 1: Physical and Chemical Properties of this compound [2][3]

| Property | Value |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 58656-98-7[2] |

| Appearance | Colourless to light yellow liquid[3] |

| Boiling Point | 51-52 °C at 0.4 mmHg[3] |

| Density (Predicted) | 1.083 ± 0.06 g/cm³[3] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)F[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are two common experimental protocols.

Method 1: Esterification using Di-tert-butyl Dicarbonate

This method involves the reaction of 4-fluorobenzoic acid with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: [3]

-

Dissolve 10 g (0.07 mol) of 4-fluorobenzoic acid in 200 ml of tert-butanol.

-

Add 4.36 g (35.7 mmol) of 4-dimethylaminopyridine to the solution.

-

Cool the mixture to 0 °C and slowly add 31.1 g (0.14 mol) of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction, dilute the mixture with 200 ml of water.

-

Extract the product with dichloromethane.

-

Combine the organic phases and remove the solvent by evaporation under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (20:1) eluent to yield this compound.

Yield: 10.2 g (74%)[3]

Synthesis of this compound via Di-tert-butyl Dicarbonate.

Method 2: Esterification from 4-Fluorobenzoyl Chloride

This alternative method involves the reaction of 4-fluorobenzoyl chloride with tert-butanol in the presence of a base like pyridine.

Experimental Protocol: (Adapted from a similar procedure for tert-butyl 4-bromobenzoate[4])

-

In a flask, prepare a mixture of 5.5 g of dry tert-butanol and 7.08 g of dry pyridine.

-

Prepare a solution of 4-fluorobenzoyl chloride in anhydrous methylene chloride.

-

Add the 4-fluorobenzoyl chloride solution to the tert-butanol and pyridine mixture.

-

Stir the reaction mixture under a nitrogen atmosphere for 48 hours.

-

Dilute the reaction mixture with methylene chloride.

-

Extract the organic solution with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Distill the residual oil under reduced pressure to obtain pure this compound.

Synthesis from 4-Fluorobenzoyl Chloride.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR (300 MHz, CD₃OD) | δ 7.98 (m, 2H), 7.15 (m, 2H), 1.59 (s, 9H)[3] |

| ¹³C-NMR (Predicted) | C=O at ~165 ppm; Quaternary C of tert-butyl at ~81 ppm; CH₃ of tert-butyl at ~28 ppm; Aromatic carbons from ~115-166 ppm. |

| IR (Predicted) | Strong C=O stretch at ~1715 cm⁻¹; C-O stretch at ~1280 and ~1120 cm⁻¹; C-F stretch at ~1230 cm⁻¹; Aromatic C-H stretches at ~3050-3100 cm⁻¹; Aliphatic C-H stretches at ~2980 cm⁻¹. |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) at m/z 196. Loss of isobutylene (M-56) to give the 4-fluorobenzoyl cation at m/z 140. Loss of the tert-butyl group (M-57) to give the 4-fluorobenzoate radical cation at m/z 139.[5][6] |

Application in Drug Development: Synthesis of Vernakalant Intermediate

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. A notable example is in the synthetic pathways leading to the antiarrhythmic drug, Vernakalant.[7][8] Vernakalant is used for the rapid conversion of atrial fibrillation to sinus rhythm.[3]

The synthesis of key intermediates for Vernakalant can involve the use of fluorinated benzoic acid derivatives. The workflow below illustrates a conceptual pathway where a derivative of this compound could be utilized in the synthesis of a crucial fragment of Vernakalant.

Conceptual Workflow in Vernakalant Synthesis.

Mechanism of Action of Vernakalant

Vernakalant exerts its antiarrhythmic effects by modulating ion channels in the heart, with a degree of atrial selectivity.[1][9] This selectivity is advantageous as it reduces the risk of ventricular proarrhythmias.[2]

The primary mechanism of action involves the blockade of specific potassium (K⁺) and sodium (Na⁺) channels that are more prominent in the atria.[9]

-

Potassium Channel Blockade: Vernakalant blocks the ultra-rapid delayed rectifier potassium current (IKur) and the acetylcholine-activated potassium current (IKAch), which are predominantly found in the atria. This blockade prolongs the atrial action potential duration and the effective refractory period.[7][9]

-

Sodium Channel Blockade: The drug also exhibits a frequency- and voltage-dependent blockade of sodium channels, which is more pronounced at the higher heart rates characteristic of atrial fibrillation.[1][7]

This multi-channel blockade helps to terminate the re-entrant electrical circuits that sustain atrial fibrillation, thereby restoring a normal sinus rhythm.

Mechanism of Action of Vernakalant.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its synthesis is well-established, and its chemical properties make it a useful building block for introducing a fluorophenyl moiety into more complex molecules. The application of related structures in the synthesis of drugs like Vernakalant highlights the importance of such fluorinated intermediates in modern medicinal chemistry. This guide provides researchers and drug development professionals with essential data and protocols to effectively utilize this compound in their synthetic endeavors.

References

- 1. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Vernakalant - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Vernakalant: Mechanism of Action Explained [drmusmanjaved.com]

- 6. This compound | C11H13FO2 | CID 2736444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4-tert-butylbenzoate [webbook.nist.gov]

The Discovery and History of tert-Butyl 4-Fluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-fluorobenzoate is a key building block in modern organic synthesis, finding significant application in the pharmaceutical and agrochemical industries. Its unique structural features—a fluorine atom on the aromatic ring and a bulky tert-butyl ester group—impart desirable physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, chemical properties, and pivotal role as a versatile intermediate in the development of therapeutic agents and other commercially important compounds.

Introduction: The Significance of Fluorine and tert-Butyl Esters in Chemical Synthesis

The strategic incorporation of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The presence of a fluorine atom can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Concurrently, the tert-butyl ester functional group serves as a common and effective protecting group for carboxylic acids. Its steric bulk prevents unwanted reactions, and it can be selectively removed under specific acidic conditions, making it an invaluable tool in multi-step synthetic sequences. The combination of these two features in this compound has made it a valuable and widely used intermediate in organic synthesis.

Discovery and Historical Synthesis

While a definitive seminal publication detailing the very first synthesis of this compound is not readily apparent in a historical context, its preparation falls under the broader, well-established field of esterification of carboxylic acids. The synthesis of tert-butyl esters, in general, has been a subject of chemical research for many decades. Early methods for the preparation of tert-butyl esters often involved the reaction of a carboxylic acid with isobutylene under high pressure and acidic conditions.

Modern and more convenient laboratory-scale syntheses have since been developed, largely supplanting these earlier, more hazardous methods. The widespread availability of 4-fluorobenzoic acid and efficient tert-butylating agents has made the synthesis of this compound a routine procedure in many research and industrial laboratories.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties [2]

| Property | Value |

| CAS Number | 58656-98-7 |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 234.5 °C (predicted) |

| Melting Point | 25-27 °C |

| Density | 1.07 g/cm³ (predicted) |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H-NMR (CDCl₃, 300 MHz) | δ 7.98 (dd, J=8.7, 5.4 Hz, 2H), 7.08 (t, J=8.7 Hz, 2H), 1.58 (s, 9H) |

| ¹³C-NMR (CDCl₃, 75 MHz) | δ 165.4 (C=O), 165.3 (d, J=252 Hz, C-F), 132.0 (d, J=9.0 Hz, Ar-C), 127.4 (d, J=3.0 Hz, Ar-C), 115.2 (d, J=21.8 Hz, Ar-C), 81.2 (C(CH₃)₃), 28.2 (C(CH₃)₃) |

| Mass Spectrometry (EI) | m/z (%): 141 (100), 123 (30), 95 (20), 57 (80) |

Experimental Protocols for Synthesis

Several methods have been reported for the synthesis of this compound. The most common and efficient laboratory-scale preparation involves the esterification of 4-fluorobenzoic acid using di-tert-butyl dicarbonate.

Synthesis from 4-Fluorobenzoic Acid and Di-tert-butyl Dicarbonate

This method is widely used due to its mild reaction conditions and high yields.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluorobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or tert-butanol, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq) as a catalyst.

-

Addition of Reagent: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

The unique combination of a fluorine substituent and a tert-butyl ester protecting group makes this compound a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Intermediate in the Synthesis of Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While this compound itself is not a direct precursor, a closely related derivative, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key chiral intermediate in some synthetic routes to sitagliptin. The synthesis of this intermediate often involves precursors derived from fluorinated benzoic acids, highlighting the importance of this class of compounds in the production of this blockbuster drug. The tert-butyl ester can be employed as a protecting group for the carboxylic acid functionality during the synthesis of this crucial intermediate.

Applications in Agrochemical Synthesis

The structural motifs present in this compound are also of interest in the design and synthesis of modern agrochemicals, such as pesticides and herbicides. The presence of a fluorinated phenyl ring can enhance the biological activity and metabolic stability of these compounds, leading to more effective and environmentally benign crop protection agents. While specific, large-scale applications of this compound in the synthesis of commercial pesticides are not as widely documented as its role in pharmaceuticals, its derivatives are undoubtedly valuable building blocks for the exploration of new agrochemical candidates. The principles of enhancing efficacy through fluorination are well-recognized in this field.[1]

Conclusion

This compound, while a seemingly simple molecule, represents the convergence of several key concepts in modern organic chemistry: the strategic use of fluorine to modulate molecular properties and the application of protecting group strategies to enable complex molecular synthesis. Its history is intertwined with the broader development of esterification methods, and its present-day utility is firmly established in the synthesis of high-value compounds, particularly in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and applications of this versatile intermediate is essential for the continued innovation of new and improved chemical entities.

References

Methodological & Application

Synthesis of tert-butyl 4-fluorobenzoate: An Application Note and Experimental Protocol

Abstract

This document provides detailed experimental protocols for the synthesis of tert-butyl 4-fluorobenzoate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Two primary synthetic routes are presented: the Steglich esterification of 4-fluorobenzoic acid and the reaction of 4-fluorobenzoyl chloride with tert-butanol. This note includes comprehensive, step-by-step methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in organic synthesis. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug discovery.[1] The tert-butyl ester group serves as a common protecting group for carboxylic acids, which can be selectively removed under acidic conditions. This application note details two reliable methods for the preparation of this compound, tailored for researchers in synthetic chemistry and drug development.

Data Summary

The following table summarizes the typical quantitative data associated with the two presented synthesis protocols. Yields and purity are representative and may vary based on experimental conditions and scale.

| Parameter | Method 1: Steglich Esterification | Method 2: From 4-fluorobenzoyl chloride |

| Starting Materials | 4-fluorobenzoic acid, tert-butanol | 4-fluorobenzoyl chloride, tert-butanol |

| Key Reagents | DCC, DMAP | Pyridine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Time | 3-4 hours | 48 hours |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Yield | 75-85% | ~70% |

| Purity (Post-purification) | >98% | >98% |

| Purification Method | Filtration and Liquid Chromatography | Extraction and Distillation |

Experimental Protocols

Method 1: Steglich Esterification of 4-fluorobenzoic acid

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of 4-fluorobenzoic acid with the sterically hindered tert-butanol.[2][3][4][5] This reaction is conducted under mild conditions, making it suitable for acid-sensitive substrates.[2][4]

Materials:

-

4-fluorobenzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a 250 mL round-bottom flask, add 4-fluorobenzoic acid (1.40 g, 10 mmol), tert-butanol (2.22 g, 30 mmol), and 4-(dimethylamino)pyridine (0.12 g, 1 mmol).

-

Dissolve the solids in 100 mL of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add dicyclohexylcarbodiimide (2.27 g, 11 mmol) to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[5]

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2 x 25 mL) and saturated NaHCO₃ solution (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Method 2: Synthesis from 4-fluorobenzoyl chloride

This classic method involves the reaction of an acid chloride with an alcohol in the presence of a base to neutralize the HCl byproduct. Pyridine is commonly used as both the base and a catalyst. A similar procedure has been successfully used for the synthesis of tert-butyl 4-bromobenzoate.[6]

Materials:

-

4-fluorobenzoyl chloride

-

tert-Butanol, anhydrous

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry 100 mL round-bottom flask under a nitrogen atmosphere, combine anhydrous tert-butanol (5.5 g, 74 mmol) and anhydrous pyridine (7.1 g, 90 mmol).

-

To this stirred mixture, add a solution of 4-fluorobenzoyl chloride (10.0 g, 63 mmol) in 20 mL of anhydrous dichloromethane dropwise over 15 minutes.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, dilute the mixture with 50 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with water (3 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[6]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two synthesis methods.

Caption: Workflow for the Steglich Esterification of 4-fluorobenzoic acid.

Caption: Workflow for the synthesis from 4-fluorobenzoyl chloride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols: Utilizing Benzoyl and tert-Butyl Ester Protecting Groups in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction